3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes cyclopropyl, ethyl, fluorophenyl, and pyrazolopyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent attachment of the various substituents. Common synthetic routes may involve:
Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The cyclopropyl, ethyl, and fluorophenyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides, fluorinating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A compound with a similar fluorophenyl group.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: A compound with a cyclopropyl group and similar structural features.
Uniqueness
3-CYCLOPROPYL-6-ETHYL-N~4~-(3-FLUORO-4-METHYLPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H22F2N4O |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethyl-N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H22F2N4O/c1-3-17-12-20(25(32)29-18-9-4-14(2)21(27)13-18)22-23(15-5-6-15)30-31(24(22)28-17)19-10-7-16(26)8-11-19/h4,7-13,15H,3,5-6H2,1-2H3,(H,29,32) |
InChI Key |
SVUSTFPMOCSVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC5=CC(=C(C=C5)C)F |
Origin of Product |
United States |
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